9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
CAS No.:
Cat. No.: VC16774750
Molecular Formula: C11H14N4O5
Molecular Weight: 282.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4O5 |
|---|---|
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18) |
| Standard InChI Key | HPHXOIULGYVAKW-UHFFFAOYSA-N |
| Canonical SMILES | COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O |
Introduction
Chemical Structure and Stereochemical Configuration
Core Structural Features
The compound’s structure comprises two primary components:
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Purine Base: A 1H-purin-6-one scaffold with an amino group at the 2-position, distinguishing it from canonical guanosine.
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Modified Ribose Sugar: A tetrahydrofuran ring (oxolane) substituted with:
The stereochemistry is defined by four chiral centers in the sugar moiety, designated as (2R,3R,4S,5R) in its IUPAC name . This configuration critically influences its biochemical interactions, particularly with enzymes that recognize nucleoside analogs.
Comparative Structural Analysis
Table 1 highlights structural analogs and their functional differences:
| Compound | Structural Modification | Key Biological Property |
|---|---|---|
| 3'-O-methylguanosine | 3'-methoxy, 5'-hydroxymethyl | Enhanced metabolic stability |
| 2-aminoadenosine | 2-amino purine base | Antiviral activity |
| 1-methylpseudouridine | Pseudouridine with 1-methyl | Improved RNA incorporation |
Table 1: Structural analogs and their biological properties .
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one typically involves:
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Ribose Modification: Protecting group strategies to introduce the 3'-methoxy and 5'-hydroxymethyl groups.
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Glycosidic Bond Formation: Coupling the modified ribose with a prefunctionalized purine base using Vorbrüggen or similar glycosylation conditions.
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Deprotection and Purification: Acidic or basic hydrolysis to remove protecting groups, followed by chromatographic purification .
Physical Properties
Key physicochemical parameters include:
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Solubility: Moderate solubility in polar solvents like water and DMSO due to hydroxyl and amino groups .
Biological Activity and Mechanisms
Metabolic Stability
The 3'-methoxy group confers resistance to ribonucleases, extending its half-life in biological systems compared to unmodified guanosine . This property is advantageous for therapeutic applications requiring prolonged activity.
Applications in Biotechnology and Medicine
Therapeutic Development
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Antiviral Agents: Preclinical studies suggest efficacy against RNA viruses, including flaviviruses and coronaviruses.
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Chemotherapy Adjuvants: Synergizes with DNA-damaging agents by impairing nucleotide excision repair.
Diagnostic Tools
Fluorescently labeled derivatives serve as probes for studying RNA-protein interactions, leveraging their enhanced stability .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the purine base and sugar moieties to optimize potency.
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Delivery Systems: Development of lipid nanoparticles or prodrugs to enhance bioavailability.
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Clinical Trials: Phase I studies to evaluate safety and pharmacokinetics in humans.
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